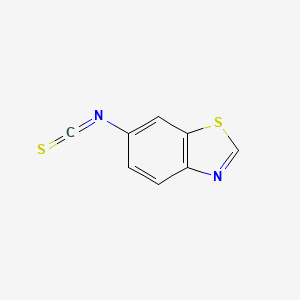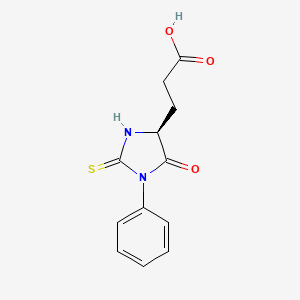
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxoimidazolidinone ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a thioxoimidazolidinone derivative with a phenyl-substituted precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol or other derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism by which (S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired therapeutic or biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share a similar thioxo group and have been studied for their quorum sensing inhibitory properties.
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound has a similar phenyl group and has been investigated as a CCK-A antagonist.
Uniqueness
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)/t9-/m0/s1 |
Clave InChI |
ULKNJYDXLYMGFB-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
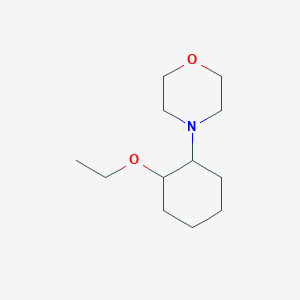




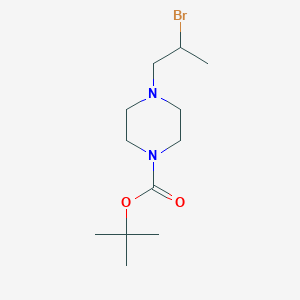

![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
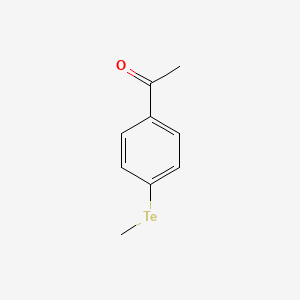
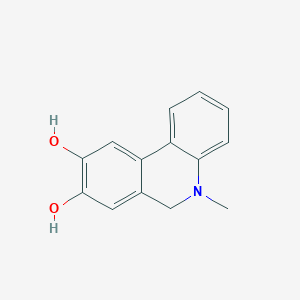
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
